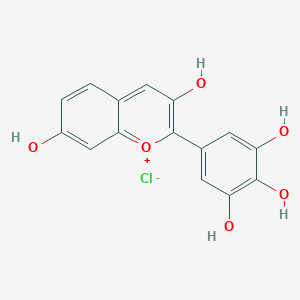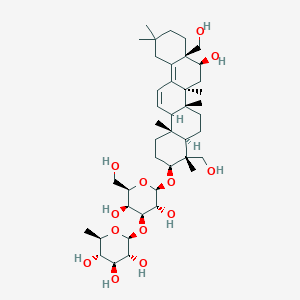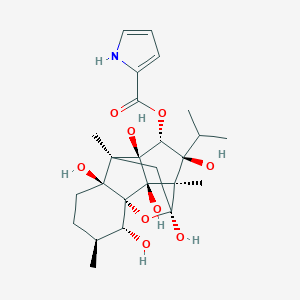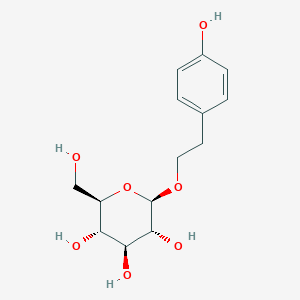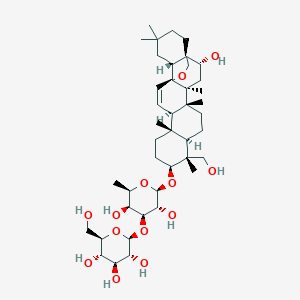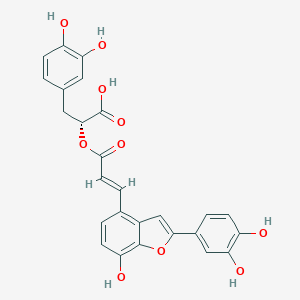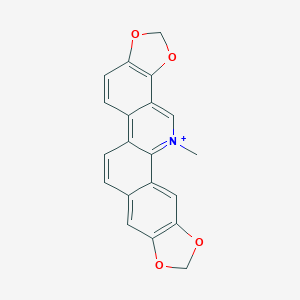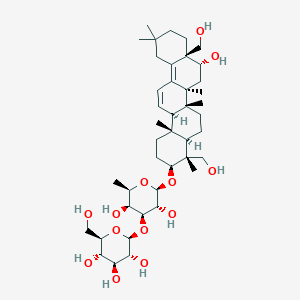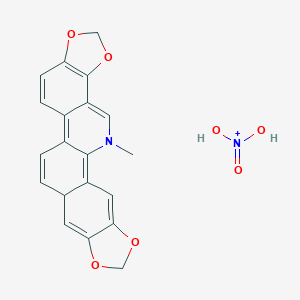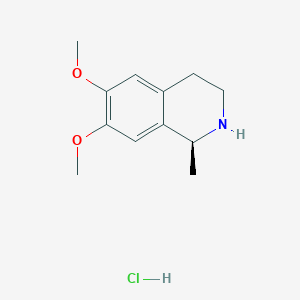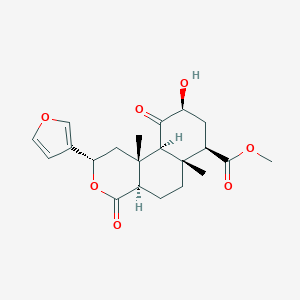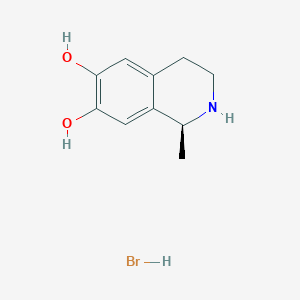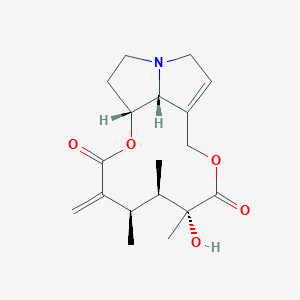
千里光碱
描述
Senecivernine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly in the Asteraceae family. These compounds are known for their toxic properties and are often used by plants as a defense mechanism against herbivores. Senecivernine, like other pyrrolizidine alkaloids, has a complex structure that includes a necine base esterified with necic acids .
科学研究应用
Senecivernine has several applications in scientific research:
Chemistry: Used as a reference compound in the study of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its toxicological effects and potential therapeutic applications, despite its toxicity.
作用机制
Target of Action
Senecivernine is a pyrrolizidine alkaloid isolated from Senecio species Like other pyrrolizidine alkaloids, it is known to have a toxic effect when ingested .
Mode of Action
It is known to exhibit weakly mutagenic activity . This suggests that it may interact with DNA or other genetic material, leading to mutations.
Biochemical Pathways
Senecivernine, like other pyrrolizidine alkaloids, is part of a complex biochemical pathway. The first steps of this pathway are highly conserved, involving the synthesis of a common pyrrolizidine alkaloid backbone structure . This structure is then modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process results in a complex bouquet of structurally related substances .
Pharmacokinetics
It is known that after oral ingestion, pyrrolizidine alkaloids like senecionine are absorbed from the gastrointestinal tract and metabolized in the liver via three pathways: n-oxidation, oxidation, and ester hydrolysis
Result of Action
The ingestion of Senecivernine can lead to both liver and DNA damage . In large quantities, ingestion can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . Chronic exposure can lead to symptoms such as weakness, portal hypertension, and cirrhosis .
Action Environment
The action of Senecivernine, like other pyrrolizidine alkaloids, is influenced by environmental factors. These alkaloids form a powerful defense mechanism against herbivores . The qualitative and quantitative composition of the pyrrolizidine alkaloid pattern is a dynamic and sensitive equilibrium between a number of interacting processes, including the rate of de-novo synthesis, long-distance translocation, efficiency of transformations, allocation in the plant, and efficiency and tissue selectivity of vacuolar storage .
生化分析
Biochemical Properties
Senecivernine is involved in biochemical reactions that contribute to the plant’s defense mechanism . The biosynthesis of Senecivernine involves the enzyme homospermidine synthase, which is responsible for the synthesis of the first specific intermediate . The diversification of Senecivernine, like other pyrrolizidine alkaloids, is extremely plastic, suggesting a high level of adaptability in its biochemical interactions .
Cellular Effects
Senecivernine exhibits weak mutagenic activity . It is toxic when ingested and can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . It can also induce DNA damage .
Molecular Mechanism
Senecivernine exerts its effects at the molecular level through various mechanisms. It is metabolized to its active form after ingestion . The molecule undergoes specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations, resulting in a complex bouquet of structurally related substances .
Temporal Effects in Laboratory Settings
It is known that Senecivernine is stable and does not undergo significant turnover during a complete growth cycle of about two weeks .
Dosage Effects in Animal Models
The effects of Senecivernine vary with different dosages in animal models. In large quantities, ingestion can lead to critical illness, including convulsions and death . Studies in rodents have shown an LD50 of 65 mg/kg .
Metabolic Pathways
Senecivernine is involved in the biosynthesis pathway of pyrrolizidine alkaloids . The first steps of this pathway are highly conserved, involving the enzyme homospermidine synthase .
Transport and Distribution
It is known that Senecivernine is absorbed from the gastrointestinal tract after oral ingestion .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Senecivernine involves several steps, starting from basic organic compounds. The process typically includes the formation of the necine base followed by esterification with necic acids. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of Senecivernine. For instance, the use of acidic or basic catalysts can significantly influence the yield and purity of the final product .
Industrial Production Methods: Industrial production of Senecivernine is less common due to its toxic nature. when required, it is typically extracted from plant sources using advanced chromatographic techniques. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps to isolate Senecivernine from other alkaloids .
化学反应分析
Types of Reactions: Senecivernine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert Senecivernine into less toxic derivatives.
Substitution: This involves the replacement of functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various N-oxides, reduced derivatives, and substituted compounds, each with distinct chemical and biological properties .
相似化合物的比较
- Senecionine
- Retrorsine
- Lasiocarpine
- Echimidine
Comparison: Senecivernine is unique among pyrrolizidine alkaloids due to its specific necine base and necic acid composition. While other similar compounds share the pyrrolizidine core structure, the variations in esterification and functional groups result in different biological activities and toxicities. For instance, Senecionine and Retrorsine are also highly toxic but differ in their specific molecular interactions and metabolic pathways .
属性
IUPAC Name |
7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOSFVUPTUYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72755-25-0 | |
| Record name | Senecivernine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


